Homovanillic Acid-d3
Overview
Description
Homovanillic Acid-d3, also known as Vanilacetic Acid-d3, is a deuterium-labeled version of Homovanillic Acid. Homovanillic Acid is a major metabolite of dopamine, a neurotransmitter that plays a crucial role in the brain’s reward and pleasure systems. The deuterium labeling in this compound makes it particularly useful in various scientific research applications, especially in the fields of neurochemistry and pharmacokinetics .
Mechanism of Action
Target of Action
Homovanillic Acid-d3 is the deuterium-labeled version of Homovanillic Acid . Homovanillic Acid is a major metabolite of dopamine , a crucial neurotransmitter in the brain. It is produced by the consecutive action of monoamine oxidase and catechol-O-methyltransferase on dopamine . Therefore, the primary targets of this compound are likely to be the same as those of dopamine, which include dopamine receptors in the brain .
Mode of Action
As a dopamine metabolite, this compound is expected to interact with dopamine receptors in the brain
Biochemical Pathways
This compound, like Homovanillic Acid, is involved in the metabolic pathways of dopamine . Dopamine is metabolized into Homovanillic Acid through a series of biochemical reactions involving enzymes such as monoamine oxidase and catechol-O-methyl
Biochemical Analysis
Biochemical Properties
Homovanillic Acid-d3 interacts with various enzymes and proteins in the body. It is a product of the metabolism of dopamine, a crucial neurotransmitter in the brain . The production of this compound involves the action of enzymes such as monoamine oxidase and catechol-O-methyltransferase on dopamine .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is associated with dopamine levels in the brain, which play a crucial role in regulating mood and cognition . In the context of depression, this compound has been found to alleviate symptoms by modulating synaptic integrity .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It is a dopamine metabolite, and its production involves the inhibition or activation of enzymes such as monoamine oxidase and catechol-O-methyltransferase .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been observed that this compound can alleviate depressive symptoms in mice models over time
Metabolic Pathways
This compound is involved in the metabolic pathways of dopamine. It is produced through the action of enzymes such as monoamine oxidase and catechol-O-methyltransferase on dopamine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Homovanillic Acid-d3 typically involves the incorporation of deuterium atoms into the Homovanillic Acid molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the use of deuterated methanol in the presence of a catalyst to replace the hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s isotopic purity. The production process is carefully monitored to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Homovanillic Acid-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form Homovanillyl Alcohol-d3.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are commonly used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Homovanillyl Alcohol-d3
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Homovanillic Acid-d3 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Neurochemistry: Used as a biomarker to study dopamine metabolism and related neurological disorders.
Pharmacokinetics: Employed in drug metabolism studies to track the metabolic pathways of dopamine and its derivatives.
Clinical Diagnostics: Utilized in the diagnosis and monitoring of neuroblastoma and other catecholamine-secreting tumors.
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of Homovanillic Acid in biological samples.
Comparison with Similar Compounds
Similar Compounds
Vanillylmandelic Acid: Another major metabolite of catecholamines, used in similar diagnostic applications.
3,4-Dihydroxyphenylacetic Acid: A metabolite of dopamine, involved in similar metabolic pathways
Uniqueness
Homovanillic Acid-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for more accurate tracking in metabolic studies. This makes it particularly valuable in research applications where precise quantification and tracking of metabolic pathways are required .
Properties
IUPAC Name |
2-[4-hydroxy-3-(trideuteriomethoxy)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-13-8-4-6(5-9(11)12)2-3-7(8)10/h2-4,10H,5H2,1H3,(H,11,12)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMZSPFSDQBLIX-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70492993 | |
Record name | {4-Hydroxy-3-[(~2~H_3_)methyloxy]phenyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70492993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74495-71-9 | |
Record name | {4-Hydroxy-3-[(~2~H_3_)methyloxy]phenyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70492993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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